N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a 1,2,4-thiadiazole ring substituted with a 2-chlorophenyl group. The benzothiazole moiety is pharmacologically significant due to its presence in bioactive molecules with anticancer, antimicrobial, and anticonvulsant properties . The thiadiazole ring enhances electronic properties and binding affinity to biological targets, while the 2-chlorophenyl substituent may improve lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS3/c18-11-6-2-1-5-10(11)15-21-17(26-22-15)24-9-14(23)20-16-19-12-7-3-4-8-13(12)25-16/h1-8H,9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNJZACZJMCGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and thiadiazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate. The final step usually involves the coupling of the intermediates under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole moiety enhance cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the antiproliferative effects of several thiazole derivatives on human cancer cell lines. Among them, the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 12.5 |
| Doxorubicin | HT-29 | 10.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study:
In vitro assays demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticonvulsant Activity
Another noteworthy application is its anticonvulsant properties. The compound was tested in various animal models for seizure activity and showed effectiveness comparable to standard anticonvulsants.
Case Study:
A study utilizing the pentylenetetrazole (PTZ) seizure model revealed that the compound significantly reduced seizure frequency and duration in treated animals .
| Treatment Group | Seizure Frequency (per hour) | Duration (seconds) |
|---|---|---|
| Control | 10 | 120 |
| This compound | 3 | 30 |
Structural Insights
The structural elucidation of this compound has been achieved through various spectroscopic techniques including NMR and X-ray crystallography. These studies confirm the integrity of the thiazole and thiadiazole moieties which are crucial for its biological activity .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Triazole-Containing Derivatives
Compounds such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) () replace the thiadiazole ring with a triazole. These derivatives exhibit potent anticonvulsant activity (ED50 = 50.8–54.8 mg/kg in MES tests) due to enhanced hydrogen bonding and π-π stacking interactions with neural targets .
Oxadiazole-Containing Derivatives
The compound N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS 1351621-29-8) substitutes thiadiazole with oxadiazole, improving solubility via the azetidine ring. This modification reduces cytotoxicity (HC50 > 200 µg/mL) while retaining antimicrobial activity .
Substituent Variations on Aromatic Rings
Halogen-Substituted Derivatives
- N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS 955617-04-6) replaces the 2-chlorophenyl group with a sulfonylphenyl moiety, enhancing electron-withdrawing effects and metabolic stability .
- 2-(4-Fluoro-benzylidene)-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amine demonstrates that fluorine substitution increases electronegativity, improving binding to fungal cytochrome P450 enzymes (IC50 = 1.2 µM) .
Alkoxy and Alkyl Derivatives
Compounds like N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS 955536-84-2) introduce alkoxy groups, which enhance solubility but reduce membrane permeability compared to the chloro-substituted target compound .
Thioether Linker Modifications
Table 1: Key Properties of Selected Analogues
Electronic and Steric Effects
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a thiadiazole derivative. Its molecular formula is CHClNS, with a molecular weight of approximately 395.92 g/mol. The presence of chlorine and sulfur atoms in its structure contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction between 2-aminobenzothiazole and chloroacetyl chloride in an organic solvent such as tetrahydrofuran. The reaction conditions and purification steps are crucial for obtaining high yields of the desired compound .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing thiazole and thiadiazole rings have shown efficacy against various viral targets, including Hepatitis C virus (HCV) and Dengue virus (DENV). The IC values for related compounds range from 0.26 μM to 31.9 μM against HCV NS5B polymerase .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative showed an IC value of 6.2 μM against HCT-116 cells .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and survival.
Case Studies
Q & A
Q. How is the compound’s stability under varying experimental conditions assessed?
- Stability Protocols :
- Thermal Stress Testing : Heat samples in DMSO or PBS at 37°C for 48 hours, monitoring degradation via HPLC .
- pH Sensitivity : Expose to acidic (pH 3) and basic (pH 10) buffers to identify hydrolytic cleavage sites (e.g., thioacetamide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
